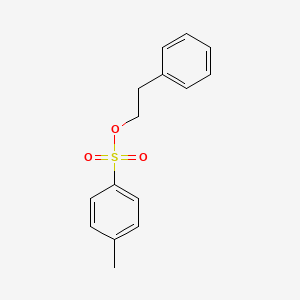

2-Phenylethyl 4-methylbenzenesulfonate

概要

説明

2-Phenylethyl 4-methylbenzenesulfonate (PEMS) is an organic compound belonging to the class of compounds known as sulfonates. It is a colorless, crystalline solid with a molecular weight of 230.3 g/mol. PEMS has a wide range of applications in the scientific and medical research fields. It has been used in a variety of laboratory experiments, including synthesis, drug development, and protein and enzyme studies.

科学的研究の応用

Synthesis and Structural Studies

- Synthesis Techniques : 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) is synthesized using a three-step procedure from resorcinol with an overall yield of 65%, indicating potential synthetic routes for related compounds (Pan et al., 2020).

- Molecular Structure Analysis : An ab initio molecular orbital study of 4-methylbenzenesulfonate anion provided insights into its molecular geometry, offering a foundational understanding for similar structures (Ristova et al., 1999).

Applications in Material Science and Chemistry

- Antioxidant and Corrosion Inhibitors : Compounds including 4-methylbenzenesulfonate showed significant antioxidant activity, suggesting their use in lubricating oils (Habib et al., 2014).

- Electrochemistry of Metal Complexes : Studies on divalent metal 4-methylbenzenesulfonate complexes reveal diverse coordination environments, which are crucial for understanding electrochemical properties (Yang et al., 2003).

Pharmaceuticals and Biomedical Research

- **Tyrosrosinase Inhibition**: A novel compound, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, demonstrated potent inhibitory effects on mushroom tyrosinase, suggesting applications in treatments for hyperpigmentation disorders (Bae et al., 2013).

- Multifunctional Drug Candidate : A tetracyclic butyrophenone derivative, 4-methylbenzenesulfonate, showed potential as a multifunctional drug candidate for treating neuropsychiatric and neurological disorders due to its strong binding affinities to serotonin and dopamine receptors (Li et al., 2014).

Safety and Hazards

作用機序

Target of Action

It is known that many drugs and compounds exert their effects by binding to receptors, which are cellular components that produce cellular action .

Mode of Action

Toluenesulfonate esters, a group to which this compound belongs, are known to undergo nucleophilic attack or elimination . This suggests that the compound might interact with its targets, leading to changes at the molecular level.

Biochemical Pathways

It’s worth noting that the compound has been used in the synthesis of colorimetric chemosensors for the detection of cu(ii) ions , indicating that it may play a role in biochemical pathways related to metal ion detection or regulation.

Pharmacokinetics

The compound’s solubility in water, alcohols, and other polar organic solvents suggests that it may have good bioavailability.

Result of Action

The compound’s role in the synthesis of chemosensors for cu(ii) ions suggests that it may contribute to the detection or regulation of these ions at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in various solvents suggests that its action and stability might be influenced by the solvent environment.

特性

IUPAC Name |

2-phenylethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPPUZPZPFOFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196218 | |

| Record name | Phenethyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4455-09-8 | |

| Record name | Phenethyl tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4455-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)

![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)

![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)

![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)

-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)

![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)